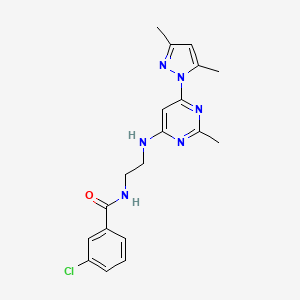
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21ClN6O and its molecular weight is 384.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, with the CAS number 1171737-28-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H21ClN6O with a molecular weight of 384.9 g/mol. The structure includes a chloro group, a pyrazole moiety, and a pyrimidine derivative, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN6O |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 1171737-28-2 |
Anticancer Potential
Research indicates that compounds with pyrazole and pyrimidine structures exhibit promising anticancer activities. Specifically, derivatives of pyrazole have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : Compounds similar to this compound have demonstrated significant inhibition of kinases involved in cancer progression. For instance, pyrazole-based compounds have been reported to inhibit Aurora A/B kinases with IC50 values as low as 0.19 µM .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells at the SubG1/G1 phase, leading to increased apoptosis .
- Cytotoxicity : In vitro studies reveal that related compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer), with IC50 values ranging from 1.1 µM to 3.3 µM .
Anti-inflammatory Activity
The pyrazole moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been documented to reduce inflammation markers and inhibit pathways related to inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it enhances the effectiveness of existing therapies.
Example Study: Pyrazole Derivatives in Cancer Treatment
A study evaluated the anticancer efficacy of various pyrazole derivatives on different human cancer cell lines. The findings indicated that compounds similar to this compound exhibited potent cytotoxicity and were able to significantly reduce tumor growth in xenograft models .
Propiedades
IUPAC Name |
3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZZMDISSTUNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














